molecular formula C17H20 B14138575 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- CAS No. 76411-12-6

1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

Cat. No.: B14138575
CAS No.: 76411-12-6
M. Wt: 224.34 g/mol
InChI Key: NBMSFHLCBFLKCW-UHFFFAOYSA-N
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Description

2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl is an organic compound with the molecular formula C17H20. It is a derivative of biphenyl, where five methyl groups are substituted at the 2, 2’, 4, 6, and 6’ positions. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrocarbons with reduced aromaticity.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug design.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s methyl groups can influence its electronic properties, making it reactive towards electrophiles and nucleophiles. The aromatic rings provide a platform for π-π interactions with other aromatic systems, which can be crucial in biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Similar structure with an additional methyl group.

    2,2’,4,4’,6,6’-Pentamethyl-1,1’-biphenyl: Similar structure with different methyl group positions.

    2,2’,4,6-Tetramethyl-1,1’-biphenyl: Fewer methyl groups, leading to different reactivity and properties.

Uniqueness

2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

76411-12-6

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C17H20/c1-11-9-14(4)17(15(5)10-11)16-12(2)7-6-8-13(16)3/h6-10H,1-5H3

InChI Key

NBMSFHLCBFLKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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